7-bromo-3,4-dihydro-1H-2-benzopyran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-bromo-3,4-dihydro-1H-2-benzopyran-1-one” is a chemical compound with the CAS Number: 1394180-31-4 . It has a molecular weight of 227.06 . The IUPAC name for this compound is 7-bromoisochroman-1-one . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7BrO2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-2,5H,3-4H2 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound “this compound” is a powder at room temperature . It has a molecular weight of 227.06 .
Scientific Research Applications
Bromination Studies of Benzopyran Derivatives
A detailed study was conducted on the bromination of 7-hydroxy-4-methyl benzopyran-2-one, a compound related to 7-bromo-3,4-dihydro-1H-2-benzopyran-1-one. Various bromination methods were used, including classical method, microwave irradiation, and solvent-free protocols, employing different brominating agents under various conditions. The research aimed to understand the impact of bromination and the positioning of substituents on the chemical reactions, providing insights into the synthesis and properties of brominated benzopyran derivatives. Some brominated products exhibited notable antibacterial activity, highlighting their potential use in medicinal chemistry (Gangan et al., 2019).
Chemical Synthesis Applications
A novel N-bromo sulfonamide reagent was synthesized and characterized for its potential to catalyze a pseudo five-component condensation reaction. This research illustrates the versatility of brominated compounds, like this compound, in facilitating complex chemical reactions, offering a new pathway for the synthesis of multifaceted chemical structures (Khazaei et al., 2014).
Practical Synthesis of Therapeutic Compounds
Research into the practical synthesis of certain therapeutic compounds, such as CCR5 antagonists, utilized intermediates related to this compound. This underscores the significance of such brominated compounds in the synthesis process of potential therapeutic agents, demonstrating their role in advancing medicinal chemistry (Ikemoto et al., 2005).
Stereoselective Reduction in Synthesis
A study highlighted the stereoselective reduction of a compound structurally similar to this compound, revealing the influence of reducing agents and reaction conditions on the stereoselectivity of the product. Such research is crucial in understanding the chemical behavior of brominated benzopyran derivatives in different synthetic processes (Avdagić et al., 2002).
Diverse Applications in Pharmacology
Studies on various derivatives of benzopyran, structurally related to this compound, have shown potential pharmacological activities. These activities include dopamine receptor antagonism, antihypertensive effects, and selective action on uterine smooth muscle. These findings illustrate the broad applicability of brominated benzopyran derivatives in pharmacological research and drug development (Michaelides et al., 1991; Evans et al., 1983; Khelili et al., 2012).
Safety and Hazards
The compound “7-bromo-3,4-dihydro-1H-2-benzopyran-1-one” has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .
properties
IUPAC Name |
7-bromo-3,4-dihydroisochromen-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-2,5H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMOJTCNFNGBLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=C1C=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1394180-31-4 |
Source
|
Record name | 7-bromo-3,4-dihydro-1H-2-benzopyran-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.